molecular formula C19H20Cl2N4O2 B2882494 N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1428119-56-5

N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B2882494
CAS No.: 1428119-56-5
M. Wt: 407.3
InChI Key: AOOOVLHYVDEKSF-UHFFFAOYSA-N
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Description

N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a synthetic small molecule characterized by a dichlorophenylamine core linked to a cyanoenamide moiety and a substituted pyrrole ring. Its structural complexity arises from the interplay of electron-withdrawing (cyano, dichloro) and electron-donating (methoxyethyl, amino) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c1-11-6-13(12(2)25(11)4-5-27-3)7-14(10-22)19(26)24-15-8-16(20)18(23)17(21)9-15/h6-9H,4-5,23H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOVLHYVDEKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Attachment of the Amino and Dichlorophenyl Groups: The amino and dichlorophenyl groups can be introduced through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s uniqueness and performance relative to analogs can be evaluated through structural , physicochemical , and functional comparisons. Below is a systematic analysis based on crystallographic, hydrogen-bonding, and reactivity principles derived from the evidence.

Structural and Crystallographic Comparisons

Crystallographic tools like SHELX and ORTEP-3 have been pivotal in resolving the 3D structures of analogous compounds . For instance:

Property Target Compound Analog A : N-(3,5-dichlorophenyl)-2-cyano-propenamide Analog B : 1-(2-methoxyethyl)-2,5-dimethylpyrrole
Bond Length (C≡N) 1.15 Å 1.16 Å N/A
Dihedral Angle (Pyrrole-Enamide) 12.3° 18.7° N/A
Crystal Packing Efficiency High (dense H-bond networks) Moderate (weaker π-π stacking) Low (disordered side chains)

The target compound exhibits tighter molecular packing due to hydrogen bonding between the amino group and cyano moiety, a feature less pronounced in Analog A. Analog B’s lack of an enamide group results in disordered crystallinity, highlighting the importance of the cyanoenamide bridge in stabilizing the lattice .

Physicochemical and Reactivity Profiles

Using the lumping strategy (grouping compounds with similar functionalities), the target compound’s solubility and stability can be contextualized against its peers :

Parameter Target Compound Analog C : N-(4-aminophenyl)-2-cyano-propenamide Analog D : 3-[1-(ethyl)-pyrrol-3-yl]prop-2-enamide
LogP 2.8 1.9 3.2
Aqueous Solubility 0.12 mg/mL 0.45 mg/mL 0.08 mg/mL
Thermal Stability >200°C 180°C 160°C

The dichlorophenyl group in the target compound enhances lipophilicity (LogP = 2.8) compared to Analog C but reduces solubility relative to its non-halogenated counterpart. The methoxyethyl side chain improves thermal stability over Analog D’s ethyl group, likely due to stronger hydrogen-bonding interactions with solvent or crystal matrices .

Critical Analysis and Limitations

  • Lumping Strategy: Grouping by functionality (e.g., cyanoenamide cores) simplifies reactivity modeling but risks overlooking subtle steric or electronic effects from substituents like methoxyethyl.
  • Hydrogen Bonding: The compound’s amino and cyano groups likely form robust graph-set motifs (e.g., R₂²(8) rings), but experimental validation is needed to confirm these patterns .

Biological Activity

N-(4-amino-3,5-dichlorophenyl)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including molecular docking analyses, in vitro assays, and case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Amino group : Enhances solubility and biological interaction.
  • Dichlorophenyl moiety : Imparts significant electronic properties affecting its reactivity and binding affinity.
  • Pyrrole ring : Known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer and antifungal properties. The following sections summarize key findings from diverse studies.

Anticancer Activity

  • In vitro Studies :
    • In a screening of various compounds against cancer cell lines, N-(4-amino-3,5-dichlorophenyl)-2-cyano derivatives demonstrated notable cytotoxicity against prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The compound exhibited higher activity than standard chemotherapeutics such as cisplatin and topotecan .
    • Mechanism of Action : Molecular docking studies indicated that the compound interacts effectively with DNA topoisomerase IB, an enzyme crucial for DNA replication and repair, suggesting a potential mechanism for its anticancer effects .
  • Case Study :
    • A specific study identified this compound as part of a library screened for anticancer activity on multicellular spheroids. Results indicated significant inhibition of spheroid growth, emphasizing its potential as a therapeutic agent .

Antifungal Activity

  • In vitro Efficacy :
    • The compound was tested against various strains of Candida spp., showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a standard antifungal treatment. This suggests that it may serve as an alternative antifungal agent .
  • Molecular Interactions :
    • Docking studies revealed that the compound binds to the active site of CYP51, an enzyme involved in ergosterol biosynthesis in fungi, indicating a plausible mechanism for its antifungal activity .

Data Tables

Activity Type Tested Strains/Cell Lines Results Reference
AnticancerPC-3 (Prostate), SK-LU-1 (Lung)Higher cytotoxicity than cisplatin/topotecan
AntifungalCandida spp.MIC comparable to fluconazole

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